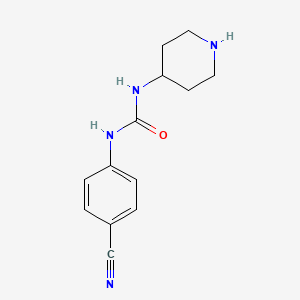![molecular formula C13H14ClNO3S B7541254 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)
1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CPTP and belongs to the class of piperidine carboxylic acids. CPTP is a synthetic compound that is not found naturally in the environment.
作用機序
The mechanism of action of CPTP is not fully understood. However, it has been suggested that CPTP may act by inhibiting the activity of enzymes involved in inflammation and cancer progression. CPTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. CPTP has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in cancer progression.
Biochemical and Physiological Effects:
CPTP has been shown to have a number of biochemical and physiological effects. CPTP has been shown to inhibit the production of prostaglandins, which are involved in inflammation. CPTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. CPTP has been shown to inhibit the growth and proliferation of cancer cells. CPTP has also been shown to have antibacterial properties.
実験室実験の利点と制限
One advantage of using CPTP in lab experiments is its specificity. CPTP has been shown to selectively inhibit the activity of COX-2 and HDAC, which are involved in inflammation and cancer progression, respectively. This specificity makes CPTP a valuable tool for studying the role of these enzymes in disease. One limitation of using CPTP in lab experiments is its synthetic nature. The synthesis of CPTP is a complex and time-consuming process, which may limit its availability and use in some labs.
将来の方向性
There are several future directions for research on CPTP. One direction is to investigate the potential use of CPTP in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate the use of CPTP as a diagnostic tool in cancer imaging. Further studies are also needed to fully understand the mechanism of action of CPTP and its potential therapeutic applications.
合成法
The synthesis of CPTP involves a series of chemical reactions that require specialized equipment and expertise. The synthesis of CPTP typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 3-(dimethylamino)propionyl chloride in the presence of a base. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to yield CPTP. The purity and yield of CPTP can be improved by using different solvents and purification methods.
科学的研究の応用
CPTP has been extensively studied for its potential therapeutic applications. CPTP has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. CPTP has been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections. CPTP has also been studied for its potential use as a diagnostic tool in cancer imaging.
特性
IUPAC Name |
1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-11-5-3-10(19-11)4-6-12(16)15-7-1-2-9(8-15)13(17)18/h3-6,9H,1-2,7-8H2,(H,17,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSLOLZHHRCFS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)
![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)

![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)
![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)


![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)